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Compound of Interest

(4-(Pyrazin-2-
Compound Name:

yl)phenyl)methanamine
CAS No.: 885468-58-6
Cat. No.: B3195104

Get Quote

CAS Number: 885468-58-6[1]
Part 1: Executive Technical Overview

(4-(Pyrazin-2-yl)phenyl)methanamine is a high-value bifunctional intermediate used
extensively in medicinal chemistry. It serves as a critical scaffold in the synthesis of kinase
inhibitors, GPCR modulators, and anti-infective agents. Structurally, it consists of a central
phenyl ring substituted at the para position with a pyrazine moiety—a nitrogen-rich bioisostere
of pyridine or benzene—and a methanamine (aminomethyl) group, which functions as a
versatile "warhead" for further derivatization.

The compound acts as a pharmacophore linker, bridging lipophilic domains (via the biaryl
system) with polar binding pockets (via the primary amine). Its pyrazine ring reduces
lipophilicity (LogP) compared to a biphenyl analog, improving metabolic stability and aqueous
solubility—key parameters in the "Rule of 5" compliance for drug candidates.

Chemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3195104#bc-rfq
https://www.benchchem.com/product/b3195104/docs?utm_src=pdf-body#technical-monograph-4-pyrazin-2-yl-phenyl-methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Data

Chemical Name

(4-(Pyrazin-2-yl)phenyl)methanamine

Common Synonyms

4-(Pyrazin-2-yl)benzylamine; 4-(2-

Pyrazinyl)benzylamine

CAS Number (Free Base)

885468-58-6

CAS Number (2HCI Salt)

1956321-78-0

Molecular Formula C11H11Ns

Molecular Weight 185.23 g/mol

MDL Number MFCD19622507

pKa (Predicted) ~8.8 (Amine), ~0.6 (Pyrazine N)
Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, MeOH, Dilute Acid; Low in

Water (Free Base)

Part 2: Synthetic Architecture & Methodology

The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine typically relies on transition-metal-

catalyzed cross-coupling followed by functional group interconversion. The most robust route

involves a Suzuki-Miyaura coupling to establish the biaryl core, followed by reductive amination

or nitrile reduction.

Core Synthetic Logic (Graphviz Visualization)

The following diagram outlines the two primary retrosynthetic pathways. Route A (via Aldehyde)

is preferred for bench-scale synthesis due to milder conditions compared to the hydride

reduction required in Route B.

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b3195104/docs?utm_src=pdf-body#technical-monograph-4-pyrazin-2-yl-phenyl-methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Alternative Route B (Nitrile)

4-Cyanophenylboronic Acid
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Caption: Comparative synthetic workflows. Route A (top) utilizes reductive amination, avoiding
high-pressure hydrogenation required in Route B (bottom).

Part 3: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling (Synthesis of the

Aldehyde Intermediate)
Target: 4-(Pyrazin-2-yl)benzaldehyde (CAS: 127406-08-0)

Rationale: The electron-deficient nature of the pyrazine ring makes 2-chloropyrazine an
excellent electrophile for Pd-catalyzed coupling. Using 4-formylphenylboronic acid allows direct
access to the aldehyde without the need for deprotection steps.

Reagents:

2-Chloropyrazine (1.0 eq)

4-Formylphenylboronic acid (1.1 eq)

Pd(dppf)Cl2-CH2ClIz (0.05 eq) — Chosen for stability and efficiency with heteroaryl chlorides.

Sodium Carbonate (Na2COs) (2.0 eq)
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e Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:

« Inerting: Charge a round-bottom flask with 2-chloropyrazine, boronic acid, and Na2COs.
Evacuate and backfill with Nitrogen (3x).

e Solvation: Add degassed Dioxane/Water mixture.
o Catalysis: Add Pd(dppf)Clz under a positive stream of Nitrogen.

e Reaction: Heat to 90°C for 4—6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The
product spot will be UV-active and more polar than chloropyrazine.

o Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1] Dry over Na2SOa4
and concentrate.

 Purification: Flash column chromatography (SiOz, 0-40% EtOAc in Hexanes).

o Yield Expectation: 75-85%.

Protocol 2: Reductive Amination (Aldehyde to Amine)

Target: (4-(Pyrazin-2-yl)phenyl)methanamine (CAS: 885468-58-6)

Rationale: Direct reductive amination using Ammonium Acetate (NH4OAc) and Sodium
Cyanoborohydride (NaBHsCN) is preferred over catalytic hydrogenation to prevent potential
reduction of the pyrazine ring.

Reagents:

4-(Pyrazin-2-yl)benzaldehyde (1.0 eq)

Ammonium Acetate (NH4OACc) (10.0 eq) — Excess ensures formation of the primary amine
over secondary dimers.

Sodium Cyanoborohydride (NaBHsCN) (1.5 eq)

Solvent: Methanol (MeOH)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://patents.google.com/patent/WO2013144098A1/en
https://www.benchchem.com/product/b3195104/docs?utm_src=pdf-body#technical-monograph-4-pyrazin-2-yl-phenyl-methanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:

e Imine Formation: Dissolve the aldehyde in dry MeOH. Add NH4OAc and stir at RT for 30
minutes.

e Reduction: Cool to 0°C. Carefully add NaBHsCN portion-wise (Caution: HCN generation
possible; use a vented hood).

e Reaction: Allow to warm to RT and stir overnight (12—-16 h).

e Quench: Acidify with 1N HCI to pH < 2 to decompose excess hydride and liberate the amine
from boron complexes. Stir for 30 min.

» Basification: Neutralize with 1N NaOH to pH > 10.
o Extraction: Extract with DCM (3x). The amine is in the organic layer.[2][3]

« Purification: If necessary, convert to the HCI salt for crystallization or purify via reverse-phase
prep-HPLC.

Part 4: Structural Biology & SAR Applications

In drug discovery, this scaffold is often utilized to optimize Ligand Efficiency (LE). The pyrazine
ring serves two distinct roles:

e Hydrogen Bonding: The nitrogen atoms (N1, N4) act as weak H-bond acceptors, often
interacting with hinge region residues in kinase ATP-binding pockets.

o Metabolic Stability: Pyrazine is less prone to oxidative metabolism (e.g., by CYP450s)
compared to a phenyl ring, blocking the "soft spot" at the para-position of the biaryl system.

SAR Logic Diagram

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pdf.benchchem.com/66/Application_of_Pyrazine_2_sulfonyl_Chloride_in_the_Development_of_Novel_Antimicrobial_Agents.pdf
https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10352b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(4-(Pyrazin-2-yl)phenyl)methanamine
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Caption: Pharmacophore decomposition. The molecule offers three distinct vectors for
interaction with biological targets.

Part 5: Quality, Handling, and Safety
Storage and Stability

» Hygroscopicity: The free base is moderately stable but can absorb CO2 from the air to form
carbamates. The dihydrochloride salt (CAS: 1956321-78-0) is significantly more stable and
hygroscopic; it should be stored in a desiccator.

o Temperature: Store at 2—8°C for long-term stability.

 Light Sensitivity: Pyrazine derivatives can undergo photodegradation; store in amber vials.

Safety (SDS Summary)

e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
e Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

o Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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